molecular formula C29H30N4O4 B2632072 N-(2,4-dimethoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1251693-98-7

N-(2,4-dimethoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2632072
CAS No.: 1251693-98-7
M. Wt: 498.583
InChI Key: FWHARLQEKMSUDQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-yl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Scientific Research Applications

Discovery of Nonpeptide Agonists

Nonpeptide sst2 agonists, including compounds with a 3,4-dihydroquinazoline-4-carboxamide structure, have shown potential as new treatments for acromegaly, carcinoid tumors, and neuroendocrine tumors. These molecules exhibit high potency and selectivity for the human sst2 receptor, avoiding major CYP450 enzyme inhibition and showing weak inhibition of the hERG channel, which could minimize cardiac side effects (Zhao et al., 2020).

Antimicrobial Activity

A study on the synthesis of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides revealed potential antibacterial and antifungal activities. This highlights the possibility of using related quinazoline derivatives as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Enhancement of Analgesic Properties

Bioisosteric replacements in quinazoline derivatives, aiming to enhance their analgesic properties, have been explored. Modifications in the phenyl ring and heterocyclic isosteric replacements have been shown to significantly impact analgesic activity, which is crucial for the development of new pain management therapies (Украинец, Моспанова, & Давиденко, 2016).

Gastric Antisecretory Activity

Nicotinamide derivatives, including 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridinyl)pyridine-3-carboxamides, have been synthesized and evaluated for their gastric antisecretory activity. Some of these compounds showed potent inhibitory activities, comparable or superior to omeprazole, suggesting potential applications in treating acid-related gastrointestinal disorders (Terauchi et al., 1997).

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-19-7-6-8-22(15-19)33-28(35)24-12-10-20(16-25(24)31-29(33)32-13-4-5-14-32)27(34)30-18-21-9-11-23(36-2)17-26(21)37-3/h6-12,15-17H,4-5,13-14,18H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHARLQEKMSUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=C(C=C(C=C4)OC)OC)N=C2N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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